molecular formula C40H24Cl4N6O4 B1436591 Pigment Red 166 CAS No. 3905-19-9

Pigment Red 166

Cat. No. B1436591
CAS RN: 3905-19-9
M. Wt: 794.5 g/mol
InChI Key: NQDGNYQKISTHLK-UHFFFAOYSA-N
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Description

Pigment Red 166 is a pure yellowish-red color . It is mainly used for coloring plastics and printing inks . It is resistant to migration in soft PVC, has medium color strength, hiding power, good light and weather fastness . It is also used for polyacrylonitrile, polystyrene, and rubber coloring .


Synthesis Analysis

This compound is synthesized through the diazotization of 2,5-Dichlorobenzenamine, and coupling with 3-Hydroxy-2-naphthoyl chloride . The product of this reaction then undergoes condensation with Benzene-1,4-diamine .


Molecular Structure Analysis

The molecular structure of this compound is C40H24Cl4N6O4 . It belongs to the chemical group of Disazo Condensation .


Chemical Reactions Analysis

The chemical reactions involved in the production of this compound include amide formation, diazotisation, and azo coupling .


Physical And Chemical Properties Analysis

This compound is a red powder with a yellowish shade . It has a specific gravity of 1.57, a melting point of 340°C, and a specific surface area of 26 m2/g . It has good resistance to light and weather, and is heat resistant up to 300°C .

Scientific Research Applications

Pigment Red 166 in Natural Plant Pigments Research

This compound, along with other plant pigments like anthocyanins and betalains, is crucial in the study of the chemistry and photochemistry of natural plant pigments. These pigments contribute to the red, purple, and blue colors of fruits and flowers and play a significant role in the color of red wines. Research in this area focuses on understanding the complex chemistry and photochemistry of these pigments, their roles in vivo in plants, and their potential health benefits as part of our diet. This research also explores the use of these natural pigments as starting materials for novel semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).

Red Pigments in Food and Agriculture

Research has also explored the antioxidant constituents of different red pigments in vegetables, such as the red Amaranthus leafy vegetable. These pigments, including betalain, β-xanthin, and β-cyanin, have been studied for their health-promoting properties, making them valuable for food and agriculture applications (Sarker & Oba, 2019).

Optical Properties and Industrial Applications

The optical properties of red pigments, including this compound, have been studied to provide important parameters for research and applications. The focus is on the absorption, reflection, and scattering properties of these pigments, which are essential for various industrial applications (Heuer et al., 2011).

Evolutionary and Biological Studies

This compound and similar pigments are used in evolutionary studies of plant diversity and metabolic studies of plant cell growth and differentiation. Understanding the biosynthesis of these pigments, such as anthocyanins and betacyanins, aids in research on the evolution of plant pigments (Sakuta, 2013).

Mechanism of Action

Pigment Red 166 works by imparting its color when used in various applications. Its resistance to migration in soft PVC and good light and weather fastness make it suitable for use in coloring plastics and printing inks .

Safety and Hazards

While specific safety and hazard information for Pigment Red 166 was not found in the search results, it is generally recommended to handle all pigments with care and use appropriate personal protective equipment. Always refer to the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for the specific pigment .

Future Directions

The future directions for Pigment Red 166 could involve finding new applications and improving its properties. As research into pigments continues, there may be potential for enhancing its performance in existing applications or discovering new uses .

properties

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24Cl4N6O4/c41-23-9-15-31(43)33(19-23)47-49-35-27-7-3-1-5-21(27)17-29(37(35)51)39(53)45-25-11-13-26(14-12-25)46-40(54)30-18-22-6-2-4-8-28(22)36(38(30)52)50-48-34-20-24(42)10-16-32(34)44/h1-20,51-52H,(H,45,53)(H,46,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGNYQKISTHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052063
Record name Pigment Red 166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
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CAS RN

3905-19-9, 71819-52-8
Record name N,N′-1,4-Phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxamide]
Source CAS Common Chemistry
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Record name Pigment Red 166
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Record name 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pigment Red 166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
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Record name C.I. Solvent Red 166
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Record name PIGMENT RED 166
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.